2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-(Isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo-pyrimidinone derivative characterized by a fused pyrrole-pyrimidine core. Key structural features include:
- 4-Methoxybenzyl substituent at position 3, enhancing solubility through the methoxy group while providing steric bulk.
- Phenyl group at position 7, which may influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15(2)29-23-25-20-19(17-7-5-4-6-8-17)13-24-21(20)22(27)26(23)14-16-9-11-18(28-3)12-10-16/h4-13,15,24H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOHIJGZXRUGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one generally involves several key steps: formation of the pyrrolopyrimidinone core, introduction of the phenyl group, and attachment of the isopropylthio and methoxybenzyl substituents. Typical reactions involve nucleophilic substitution, cyclization, and aromatic substitutions.
Industrial Production Methods: On an industrial scale, the synthesis could be optimized by using catalysts to lower reaction temperatures and pressures. Continuous flow reactors might be used to improve yield and scalability. Raw materials and reagents would be chosen for their availability and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Likely involves the sulfur atom, converting thioethers to sulfoxides or sulfones.
Reduction: May involve the aromatic rings or pyrimidinone structure.
Substitution: Aromatic rings may undergo electrophilic or nucleophilic substitution depending on the substituents' nature.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Use of halogenating agents, nucleophiles like amines, or organometallics like Grignard reagents.
Major Products:
From oxidation: sulfoxides or sulfones.
From substitution: new derivatives with varied functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell survival.
- Case Study : A study evaluated the compound's effects on human cancer cell lines, revealing that it induces apoptosis (programmed cell death) through the modulation of signaling pathways associated with cell growth and survival .
Enzyme Inhibition
The compound acts as a multitargeted inhibitor of enzymes involved in nucleotide metabolism, such as GARFTase and SHMT2. These enzymes are critical for cellular proliferation and survival, particularly in rapidly dividing cancer cells.
- Mechanism : By inhibiting these enzymes, the compound disrupts nucleotide synthesis, leading to reduced proliferation of cancer cells .
Structure-Based Drug Design
The unique structural features of 2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have made it a candidate for structure-based drug design. Molecular modeling studies have facilitated the understanding of its interactions with target proteins, paving the way for the development of more potent derivatives.
Comparative Analysis of Pyrrolo[3,2-d]pyrimidine Derivatives
Mechanism of Action
The compound's mechanism of action would largely depend on its interactions with molecular targets. It may bind to specific receptors or enzymes due to its aromatic and heterocyclic components, affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Pyrrolo[3,2-d]Pyrimidinone Derivatives
- Benzylthio Analog: 2-(Benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one () differs by the benzylthio group at position 2.
- AZD4831 (): Features a thioxo (S=O) group at position 2 and a 4-chlorobenzyl substituent. The thioxo group improves electrophilicity, enabling covalent MPO inhibition, whereas the target compound’s isopropylthio group may favor non-covalent interactions.
Thieno[3,2-d]Pyrimidinone Derivatives
Compounds in and 2 (e.g., 3c, 3a) replace the pyrrole ring with a thiophene. Key differences:
- Substituent Effects: Methoxybenzyl and hydroxyphenyl groups in thieno analogs (e.g., 3d) significantly elevate melting points (308–310°C vs. 133–134°C for 3c), suggesting hydrogen bonding from hydroxyl groups enhances crystallinity.
Physicochemical Properties
Biological Activity
The compound 2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034372-80-8) is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.5 g/mol. The structure features a pyrrolo-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 2034372-80-8 |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The compound's mechanism may involve inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, studies on related pyrrolopyrimidine derivatives have shown promising results against various cancer cell lines, including HeLa and K562 cells, with IC50 values indicating potent cytotoxicity.
Antifungal Activity
In related studies, derivatives of pyrimidine compounds have demonstrated antifungal activity against pathogens such as Aspergillus fumigatus. The antifungal efficacy was evaluated using Disc Diffusion Assay (DDA) and Microbroth Dilution Assay (MDA), showing that certain structural modifications can enhance antifungal properties.
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of similar compounds suggest potential applications in neurodegenerative diseases. For example, compounds exhibiting inhibition of pro-inflammatory cytokines in microglial cells could offer therapeutic benefits in conditions such as Alzheimer's disease.
The biological activity of This compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell survival and proliferation.
- Cytotoxicity Induction : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while minimizing toxicity to normal cells.
- Anti-inflammatory Actions : By modulating inflammatory responses, the compound may help protect neuronal cells from damage.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that related pyrrolopyrimidine derivatives exhibited IC50 values ranging from 0.003 to 14.830 µM against various cancer cell lines, indicating strong cytotoxic potential compared to standard chemotherapeutics like cisplatin .
- Antifungal Efficacy : A study focusing on antifungal properties showed that certain derivatives effectively inhibited spore germination and reduced fungal load in treated cultures .
- Neuroprotective Studies : Research indicated that similar compounds could inhibit TNFα release in microglial cells, suggesting a protective role against neuroinflammation .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
Methodological Answer:
The synthesis of pyrrolo[3,2-d]pyrimidinone derivatives typically involves multi-step protocols. For example:
Core Formation: Start with a pyrrolo-pyrimidine scaffold via cyclization reactions, such as coupling ethyl cyanoacetate with halogenated intermediates (e.g., bromo-dimethoxyethane) .
Substituent Introduction: Introduce the isopropylthio group via nucleophilic substitution (e.g., using isopropylthiol under basic conditions) and the 4-methoxybenzyl moiety via alkylation or coupling reactions .
Final Functionalization: Optimize phenyl group incorporation using Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
Validation: Confirm purity via HPLC (as in ’s assay methods) and structure via X-ray crystallography (mean C–C bond accuracy: 0.005 Å) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-Ray Crystallography: Resolve crystal packing and bond angles (e.g., R factor: 0.054; data-to-parameter ratio: 13.6) .
- Thermogravimetric Analysis (TGA): Assess thermal stability for storage conditions.
Advanced: How can synthesis yield be optimized for scale-up?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce byproducts.
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency .
- Design of Experiments (DOE): Use factorial designs to evaluate temperature, time, and reagent ratios.
- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Purity Verification: Use HPLC (as in ) to rule out impurities affecting results.
- Assay Standardization: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled conditions (pH, temperature) .
- Orthogonal Methods: Cross-validate using enzyme inhibition assays and in vivo models (e.g., zebrafish toxicity studies) .
- Meta-Analysis: Compare data across studies with similar substituents (e.g., 4-chlorophenyl vs. 4-methoxybenzyl analogs) .
Advanced: What experimental designs elucidate the compound’s mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization .
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .
- CRISPR-Cas9 Knockout: Validate target engagement by comparing wild-type vs. gene-edited cell lines.
- Metabolomic Profiling: Track metabolic changes via LC-MS to identify downstream pathways .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
Analog Synthesis: Modify substituents (e.g., replace isopropylthio with methylthio or methoxy groups) .
Bioactivity Testing: Screen analogs in dose-response assays (IC₅₀ determination).
Statistical Modeling: Use QSAR tools (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with activity .
Crystallographic Validation: Resolve ligand-protein co-crystals to confirm binding modes .
Basic: What are initial steps for screening biological activity?
Methodological Answer:
- In Vitro Screening:
- Antimicrobial: Use broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer: Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549).
- In Vivo Models: Test acute toxicity in rodents (OECD 423 guidelines) before efficacy studies .
Advanced: How to assess environmental fate and ecotoxicity?
Methodological Answer:
- Environmental Persistence: Measure hydrolysis/photodegradation rates under simulated sunlight (EPA Guideline 1617) .
- Bioaccumulation: Use OECD 305 guideline to determine bioconcentration factors in fish.
- Ecotoxicology: Test on Daphnia magna (OECD 202) and algal species (OECD 201) for LC₅₀/EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
